molecular formula C8H6BrF3O B1519874 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene CAS No. 887268-26-0

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene

Cat. No. B1519874
M. Wt: 255.03 g/mol
InChI Key: PRSOCFCWLQJWBU-UHFFFAOYSA-N
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Description

The compound “1-Bromo-4-(trifluoromethoxy)benzene” is similar to the one you’re asking about . It has a molecular weight of 241.01 and its linear formula is BrC6H4OCF3 .


Synthesis Analysis

“1-Bromo-4-(trifluoromethoxy)benzene” on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene”, has a molecular formula of CHBrFO and an average mass of 258.996 Da .


Physical And Chemical Properties Analysis

The compound “2-Bromo-4-methyl-1-(trifluoromethoxy)benzene” has a density of 1.559 g/mL at 25 °C, a boiling point of 219.2±40.0 °C at 760 mmHg, and a refractive index of 1.471 .

Scientific Research Applications

Radical Addition Reactions in Aqueous Media

Triethylborane-induced bromine atom-transfer radical addition reactions demonstrate how different solvents affect the yield and efficiency of radical addition reactions. A study by Yorimitsu et al. (2001) found that while bromine atom-transfer radical addition in benzene was not satisfactory, the addition proceeded smoothly in polar solvents such as DMF and DMSO, as well as in aqueous media. This research underscores the critical role of solvent polarity and protic characteristics in enhancing the efficiency of radical addition steps, particularly relevant to compounds like 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene in synthetic organic chemistry (Yorimitsu et al., 2001).

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) explored the generation and reactivity of 1,2-dehydrobenzene derivatives, revealing pathways to synthesize 1- and 2-(trifluoromethoxy)naphthalenes. This work provides insight into the aryne chemistry of bromo-trifluoromethoxy benzene derivatives, showcasing their utility in constructing complex aromatic compounds through in situ cycloaddition reactions and subsequent transformations (Schlosser & Castagnetti, 2001).

Trifluoromethylation of Aromatic Compounds

A study by Mejía and Togni (2012) on the trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents highlighted a method to introduce trifluoromethyl groups into aromatic compounds. This research suggests potential applications for 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene in the direct functionalization of aromatic compounds, enhancing their utility in organic synthesis and materials science (Mejía & Togni, 2012).

Benzylation of Alcohols

The development of benzylation methods for alcohols using stable, neutral organic salts was investigated by Poon and Dudley (2006). Their research provides a framework for understanding how derivatives like 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene could be used in the synthesis of benzyl ethers, showcasing the compound's potential application in the formation of protective groups and intermediates in organic synthesis (Poon & Dudley, 2006).

Molecular Interactions in Liquid Mixtures

Research on the thermo-physical properties of binary liquid mixtures by Ramesh et al. (2015) demonstrates the influence of molecular interactions on the behavior of mixtures involving bromobenzene and other aromatic compounds. This study may provide insights into how 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene interacts in various solvent systems, relevant to its applications in solvation and solvent effect studies (Ramesh et al., 2015).

Safety And Hazards

The compound “1-Bromo-4-(trifluoromethoxy)benzene” has hazard statements H315, indicating it may cause skin irritation .

properties

IUPAC Name

4-bromo-2-methyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSOCFCWLQJWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654240
Record name 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene

CAS RN

887268-26-0
Record name 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887268-26-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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